molecular formula C13H8ClN B098449 6-Chlorophenanthridine CAS No. 15679-03-5

6-Chlorophenanthridine

Cat. No.: B098449
CAS No.: 15679-03-5
M. Wt: 213.66 g/mol
InChI Key: XHZTZKAXCPJABO-UHFFFAOYSA-N
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Description

6-Chlorophenanthridine is a useful research compound. Its molecular formula is C13H8ClN and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134379. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic and NMR Studies

  • Kinetic Reactivity : 6-Chlorophenanthridines exhibit unique kinetic reactivity, as demonstrated in studies exploring the quaternization of various alkylphenanthridines. Enhanced reactivity, particularly in 6-chloro-1,10-dimethylphenanthridine, is attributed to the relief of steric strain. This has implications for understanding reaction mechanisms in organic chemistry (Keene & Turner, 1971).

Synthetic Precursor Applications

  • Synthesis of Substituted Phenanthridines : 6-Chlorophenanthridines serve as useful synthetic precursors for creating various substituted phenanthridines, critical in organic synthesis. The study of their synthesis, involving radical cyclization of isocyanobiphenyls, highlights their versatility in generating diverse phenanthridine derivatives (Zhou, Wu, Dong, & Qu, 2016).

Biochemical and Pharmacological Research

  • Anticancer Properties : Benzophenanthridine derivatives, like 6-methoxydihydrosanguinarine, have shown potential in cancer treatment. A study on breast cancer cells demonstrated that these compounds could induce apoptosis and autophagy, suggesting their use in cancer therapeutics (Zhang et al., 2022).
  • Antiinflammatory Activities : Quaternary benzophenanthridine alkaloids, related to 6-chlorophenanthridines, exhibit significant antiinflammatory activity. Their low toxicity and antimicrobial action make them promising candidates for medical use in treating oral inflammatory processes (Lenfeld et al., 1981).

Biotechnological Applications

  • Biosynthesis and Industrial Use : The biosynthesis of benzophenanthridines, including derivatives of 6-chlorophenanthridine, has been extensively studied. Their role in providing chemical protection against pathogens in plants, and potential uses in producing agrochemicals and livestock supplements, are areas of active research (Laines-Hidalgo et al., 2022).

Spectroscopic and Structural Studies

  • RNA Binding and Therapeutic Potential : Benzophenanthridine alkaloids, closely related to this compound, have shown strong binding to single-stranded RNA, inducing structural changes. This interaction, characterized by spectroscopic techniques, suggests potential use in RNA-targeted therapies (Pradhan, Haque, Bhuiya, & Das, 2014).

Safety and Hazards

6-Chlorophenanthridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

6-chlorophenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZTZKAXCPJABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296819
Record name 6-chlorophenanthridine
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15679-03-5
Record name 6-Chlorophenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-03-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 111845
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Record name 15679-03-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134379
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Record name 15679-03-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chlorophenanthridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenanthridine, 6-chloro
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Record name 6-chlorophenanthridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some established synthetic routes for producing 6-chlorophenanthridine?

A: A recent study demonstrated the synthesis of this compound using (dichloroiodo)benzene as a chlorinating agent in a metal-free reaction. This method provides a selective gem-dichlorination of isonitriles, leading to the formation of N-arylcarbonimidic dichlorides, which can then be utilized to synthesize this compound.

Q2: Can this compound be used as a building block for synthesizing more complex heterocyclic compounds?

A: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be employed in a solvent-free and transition metal catalyst-free reaction to synthesize indolo[1,2-f]phenanthridine.

Q3: Are there any reported reactions where this compound is a starting material for generating fused ring systems?

A: Indeed, reacting this compound with specific amines under appropriate conditions can lead to the formation of fused heterocycles. One example is its reaction with various ω-hydroxyalkylamines, followed by treatment with nitrosylsulfuric acid, which ultimately yields either 2,3-dihydroimidazo[1,2-f]phenanthridines or 1,2,3,4-tetrahydropyrimido[1,2-f]phenanthridines, depending on the specific amine used.

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